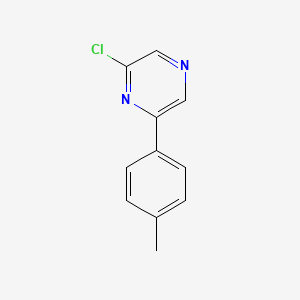

2-Chloro-6-(4-methylphenyl)pyrazine

Übersicht

Beschreibung

2-Chloro-6-(4-methylphenyl)pyrazine is an organic compound belonging to the pyrazine family. Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The presence of a chlorine atom at position 2 and a 4-methylphenyl group at position 6 makes this compound unique and potentially useful in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methylphenyl)pyrazine can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with pyrazine-2-carboxylic acid under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process . Another method involves the use of transition-metal-free strategies, such as the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by intramolecular cyclization .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis can significantly reduce reaction times and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-6-(4-methylphenyl)pyrazine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at position 2 can be substituted with other functional groups using reagents such as phenylboronic acid in the presence of palladium acetate.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Substitution Reactions: Phenylboronic acid, palladium acetate, and triphenylphosphine are commonly used reagents.

Oxidation Reactions: Metal-free oxidation strategies and photocatalysis are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while oxidation reactions can produce oxidized derivatives .

Wissenschaftliche Forschungsanwendungen

2-Chloro-6-(4-methylphenyl)pyrazine is a compound that has garnered attention in various scientific fields due to its unique structural features and potential applications. This article explores the applications of this compound, focusing on its roles in medicinal chemistry, agrochemicals, and materials science.

Antimicrobial Activity

Research has indicated that pyrazine derivatives exhibit significant antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that this compound showed promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

Another area of interest is the anticancer potential of this compound. Studies have shown that derivatives of pyrazine can inhibit tumor growth by inducing apoptosis in cancer cells. A notable case study involved the evaluation of this compound against human cancer cell lines, where it exhibited cytotoxic effects, particularly in breast cancer cells (MCF-7). The compound was found to activate caspase pathways, leading to programmed cell death.

Pesticidal Activity

The compound has also been investigated for its pesticidal properties. Research published in Pest Management Science highlighted its efficacy as an insecticide against common agricultural pests such as aphids and whiteflies. The mode of action involves neurotoxicity, where the compound interferes with neurotransmitter release in the target insects.

| Insect Species | LC50 (µg/mL) |

|---|---|

| Aphis gossypii | 15 |

| Trialeurodes vaporariorum | 20 |

Herbicidal Applications

In addition to its insecticidal properties, this compound has shown potential as a herbicide. Laboratory tests indicated that it inhibits the growth of certain weed species by disrupting photosynthesis processes. This property makes it a candidate for developing selective herbicides that target specific weeds without harming crops.

Synthesis of Conductive Polymers

In materials science, this compound has been utilized as a precursor for synthesizing conductive polymers. These polymers have applications in electronic devices, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of this compound into polymer matrices enhances electrical conductivity and stability.

Nanocomposite Materials

Recent studies have explored the use of this compound in developing nanocomposite materials. By integrating this compound with nanoparticles, researchers have created materials with improved mechanical properties and thermal stability, suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-Chloro-6-(4-methylphenyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, pyrazine derivatives have been shown to inhibit the activity of specific kinases, which play a crucial role in cell signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-6-(4-methylphenyl)pyrazine can be compared with other similar compounds, such as:

Pyrazinamide: An important first-line drug used in tuberculosis treatment.

Pyrrolo[1,2-a]pyrazines: These derivatives exhibit significant antibacterial, antifungal, and antiviral activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazine derivatives.

Biologische Aktivität

2-Chloro-6-(4-methylphenyl)pyrazine is a substituted pyrazine compound that has garnered attention in medicinal chemistry and agrochemicals due to its unique structural features. The presence of a chloro group at the 2-position and a para-methylphenyl group at the 6-position of the pyrazine ring significantly influences its biological activity. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, potential applications, and relevant research findings.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activities. Specifically, studies have shown that this compound can inhibit the growth of various bacterial strains, including resistant pathogens such as Salmonella Typhi .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella Typhi | 6.25 mg/mL |

| Escherichia coli | Not specified |

| Staphylococcus aureus | Not specified |

Elicitation Effects on Flavonoid Production

In plant tissue culture studies, elicitation with compounds similar to this compound has been shown to enhance flavonoid production significantly. For instance, a twelve-hour exposure resulted in up to 900% increase in flavonoid yield in Ononis arvensis cultures .

Table 2: Flavonoid Production in Response to Elicitation

| Elicitor Compound | Time (hours) | Flavonoid Yield (%) |

|---|---|---|

| 6-Chloro-N-(3-iodo-4-methylphenyl)-amide | 12 | 900 |

| Other Compounds | Various | Variable |

The biological activity of this compound is thought to involve several mechanisms:

- Inhibition of Enzymatic Activity: Similar compounds have demonstrated inhibitory effects on enzymes such as alkaline phosphatase, which is crucial for various biological processes .

- Interaction with Biomolecules: The reactivity of the chloro group allows for interactions with nucleophiles in biological systems, potentially leading to altered metabolic pathways.

Study on Antiproliferative Activity

A study investigating the antiproliferative effects of pyrazine derivatives found that certain compounds exhibited significant activity against cancer cell lines. Although specific data on this compound was not detailed, related compounds showed IC50 values in the nanomolar range against MCF-7 breast cancer cells .

Research on Structural Analogues

Analogues of this compound were synthesized and evaluated for their antibacterial properties against extensively drug-resistant S. Typhi. One derivative demonstrated an MIC of 6.25 mg/mL, highlighting the potential for developing new therapeutic agents based on this scaffold .

Eigenschaften

IUPAC Name |

2-chloro-6-(4-methylphenyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-13-7-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPNHICMLNGTAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00593886 | |

| Record name | 2-Chloro-6-(4-methylphenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637352-85-3 | |

| Record name | 2-Chloro-6-(4-methylphenyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00593886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.